1-Butyl-3-methylimidazolium thiocyanate
Overview
Description
1-Butyl-3-methylimidazolium thiocyanate is an ionic liquid with the chemical formula C₉H₁₅N₃S. It is known for its high thermal stability, low volatility, and excellent solubility, making it a versatile compound in various scientific and industrial applications . This compound is part of the imidazolium-based ionic liquids family, which are often used as solvents and catalysts in chemical reactions.
Mechanism of Action
Target of Action
The primary target of 1-Butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) is the desulfurization of liquid fuels . It has been used as an alternative to conventional entrainers in the extractive distillation of cyclohexane and benzene . Additionally, it has been used in polyethylene oxide-sodium perchlorate electrolyte to increase its ionic conductivity .
Mode of Action
The compound interacts with its targets through a process known as extractive desulfurization . The effects of time, temperature, sulfur compounds, ultrasonication, and recycling of [BMIM]SCN on the removal of dibenzothiophene from liquid fuel have been investigated .
Biochemical Pathways
The biochemical pathways affected by [BMIM][SCN] primarily involve the removal of sulfur compounds from liquid fuels . This process is crucial in reducing the sulfur content in fuels, which can lead to the formation of SOx compounds that pollute the air and cause acid rain .
Result of Action
The result of [BMIM][SCN]'s action is the effective desulfurization of liquid fuels . In extractive desulfurization, the removal of dibenzothiophene in n-dodecane was 86.5% for a mass ratio of 1:1 in 30 min at 30 °C under mild process conditions . [BMIM][SCN] could be reused five times without a significant decrease in activity .
Action Environment
The action of [BMIM][SCN] can be influenced by environmental factors such as temperature and time . For instance, the removal efficiency of dibenzothiophene increases with time and temperature . Furthermore, the thermal stability of [BMIM][SCN] is crucial for its application in processes that require elevated temperatures .
Biochemical Analysis
Biochemical Properties
1-Butyl-3-methylimidazolium thiocyanate plays a crucial role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to enhance the solubility of lithium salts, such as lithium perchlorate and N-lithiotrifluoromethanesulfonimide, due to the presence of the polarizable thiocyanate anion . Additionally, this compound has been used as an alternative to conventional entrainers in the extractive distillation of cyclohexane and benzene . The interactions between this compound and these biomolecules are primarily driven by electrostatic forces and hydrogen bonding, which facilitate the stabilization of various biochemical complexes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the addition of this compound to polyethylene oxide-sodium perchlorate electrolytes has been found to increase ionic conductivity, which can impact cellular electrical properties . Furthermore, studies have demonstrated that this compound can reduce the crystallinity of polymer chains, thereby affecting cellular structural integrity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s imidazolium cation and thiocyanate anion interact with enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain sulfur-containing enzymes, thereby affecting sulfur metabolism . Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been extensively studied in laboratory settings. This compound has demonstrated remarkable thermal stability, with minimal degradation observed even after prolonged exposure to elevated temperatures . The accumulation of degradation products can affect the compound’s physicochemical properties and, consequently, its biological activity. Long-term studies have shown that this compound can be reused multiple times without significant loss of activity, making it a valuable reagent for various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve cellular function. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings underscore the importance of optimizing dosage to achieve the desired biochemical outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with sulfur-containing enzymes and cofactors, influencing metabolic flux and metabolite levels . Additionally, this compound has been shown to affect the extraction of cobalt from nickel salts, highlighting its role in metal ion metabolism . These interactions underscore the compound’s potential as a modulator of metabolic pathways in biochemical systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s imidazolium cation and thiocyanate anion facilitate its movement across cellular membranes, allowing it to accumulate in specific cellular compartments . Studies have shown that this compound can be effectively distributed within tissues, where it exerts its biochemical effects . The compound’s transport properties are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its biochemical effects. The compound’s ability to target specific subcellular compartments underscores its potential as a versatile tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylimidazolium thiocyanate can be synthesized by reacting 1-butyl-3-methylimidazolium chloride with potassium thiocyanate. The reaction is typically carried out in the presence of a solvent such as acetonitrile or ethanol . The process involves mixing the reactants and allowing the reaction to proceed at room temperature, followed by purification to obtain the desired ionic liquid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methylimidazolium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate anion can participate in nucleophilic substitution reactions.
Complexation Reactions: It can form complexes with metal ions, which are useful in catalysis and extraction processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, organic halides, and other nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in complexation reactions with metal ions, the resulting products are metal-thiocyanate complexes .
Scientific Research Applications
1-Butyl-3-methylimidazolium thiocyanate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium acetate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium thiocyanate
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium acetate
Uniqueness
Compared to other similar compounds, 1-butyl-3-methylimidazolium thiocyanate stands out due to its high solubility for lithium salts and its effectiveness in extractive desulfurization processes . Its unique combination of thermal stability, low volatility, and solubility properties makes it a valuable compound in various applications.
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.CHNS/c1-3-4-5-10-7-6-9(2)8-10;2-1-3/h6-8H,3-5H2,1-2H3;3H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHYMZEOJSYQH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(#N)[S-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047914 | |
Record name | 1-Butyl-3-methylimidazolium thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344790-87-0 | |
Record name | 1-Butyl-3-methylimidazolium thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344790-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-3-methylimidazolium thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylimidazolium Thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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